The Discovery and Development of RXP 407: A Selective N-Domain ACE Inhibitor
The Discovery and Development of RXP 407: A Selective N-Domain ACE Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of RXP 407, a potent and highly selective inhibitor of the N-terminal active site of Angiotensin-Converting Enzyme (ACE). RXP 407, a phosphinic peptide with the chemical structure Ac-Asp-(L)Pheψ(PO₂-CH₂)(L)Ala-Ala-NH₂, was identified through the screening of combinatorial phosphinic peptide libraries. This document provides a comprehensive overview of its discovery, mechanism of action, and preclinical evaluation, including detailed experimental protocols and quantitative data. The unique selective inhibitory profile of RXP 407, which spares the C-terminal active site of ACE, presents a novel therapeutic approach, potentially offering a more targeted intervention in the renin-angiotensin system with a differentiated safety and efficacy profile compared to traditional, non-selective ACE inhibitors. As of the latest available information, RXP 407 has not entered clinical trials.
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. It is a dipeptidyl carboxypeptidase with two catalytic domains: the N-terminal and C-terminal active sites. For decades, non-selective ACE inhibitors have been a cornerstone in the treatment of hypertension and heart failure. However, these inhibitors block both active sites, which may lead to a broad range of physiological effects and associated side effects.
The discovery of distinct substrate specificities for the N- and C-domains of ACE has spurred interest in developing domain-selective inhibitors. The N-domain, for instance, is primarily responsible for the degradation of Ac-SDKP, a tetrapeptide with anti-inflammatory and anti-fibrotic properties.[1] Selective inhibition of the N-domain could therefore offer therapeutic benefits in conditions characterized by inflammation and fibrosis, without significantly impacting the primary blood pressure-regulating functions attributed to the C-domain's action on angiotensin I. RXP 407 emerged from this research focus as the first potent and selective inhibitor of the N-terminal active site of ACE.[2]
Discovery of RXP 407
RXP 407 was discovered through a systematic screening of combinatorial phosphinic peptide libraries.[2] Phosphinic peptides are transition-state analogues of peptide substrates and are known to be potent inhibitors of zinc metalloproteases like ACE.[3][4]
Experimental Protocol: Phosphinic Peptide Library Screening
The screening process for identifying RXP 407 involved the following general steps:
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Library Synthesis: Combinatorial libraries of phosphinic peptides with the general formula Ac-Yaa-Pheψ(PO₂-CH₂)-Ala-Yaa'-NH₂ were synthesized, where Yaa and Yaa' represent various amino acid residues.[1] This approach allows for the rapid generation of a diverse set of potential inhibitors.
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Enzyme Preparation: Recombinant human ACE, as well as mutant forms of ACE with either the N- or C-domain catalytically inactivated, were used for the screening assays. This enabled the direct assessment of domain-specific inhibition.
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High-Throughput Screening: A fluorometric assay was employed for high-throughput screening. The assay utilized a quenched fluorogenic substrate of ACE. Cleavage of the substrate by ACE results in a measurable increase in fluorescence, and the inhibitory activity of the library compounds was determined by the reduction in this fluorescence signal.
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Hit Identification and Optimization: Initial hits from the library screening were further characterized to determine their potency and selectivity. RXP 407, with an Ac-Asp at the P2 position and an amidated C-terminus, was identified as a highly potent and selective inhibitor of the N-domain.[5]
Mechanism of Action and In Vitro Characterization
RXP 407 exerts its effect through potent and selective inhibition of the N-terminal active site of ACE.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of RXP 407 were determined by measuring its inhibition constant (Ki) against the isolated N- and C-domains of ACE.
| Inhibitor | Target Domain | Kᵢ (nM) | Selectivity (C-domain Kᵢ / N-domain Kᵢ) |
| RXP 407 | N-domain | 12[1][2] | ~417 |
| C-domain | 5000[1] |
Table 1: Inhibitory Potency and Selectivity of RXP 407
Experimental Protocol: Determination of Inhibition Constants (Kᵢ)
The Kᵢ values for RXP 407 were determined using the following enzymatic assay:
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Reagents:
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Recombinant N-domain and C-domain of human ACE.
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Fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH).
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RXP 407 at various concentrations.
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Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl₂).
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Assay Procedure:
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The enzyme (either N- or C-domain) was pre-incubated with varying concentrations of RXP 407 in the assay buffer at 37°C.
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The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
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The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.
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Data Analysis:
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Initial reaction velocities were calculated from the fluorescence data.
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The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
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The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the concentration and Michaelis constant (Km) of the substrate.
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In Vivo Preclinical Studies
The in vivo effects of RXP 407 were evaluated in murine models to assess its physiological activity and selectivity.
Effect on Ac-SDKP Metabolism and Angiotensin I Pressor Response
A key study investigated the impact of RXP 407 on the plasma levels of the N-domain substrate Ac-SDKP and the pressor response to the C-domain substrate, angiotensin I.
| Treatment Group | Dose | Change in Plasma Ac-SDKP Levels | Effect on Angiotensin I Pressor Response |
| RXP 407 | 10 mg/kg (i.v. infusion) | Significant increase | No inhibition[6] |
| Lisinopril (non-selective) | 10 mg/kg (i.v. infusion) | Significant increase | Significant inhibition |
Table 2: In Vivo Effects of RXP 407 in Mice
These results demonstrate that RXP 407 can selectively inhibit the N-domain of ACE in vivo, leading to an increase in the circulating levels of the beneficial peptide Ac-SDKP, without affecting the conversion of angiotensin I to the vasoconstrictor angiotensin II.
Experimental Protocol: In Vivo Mouse Model
The in vivo evaluation of RXP 407 was conducted using the following experimental design:
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Animals: Male Swiss mice were used for the study.
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Drug Administration: RXP 407 was administered via intravenous infusion.
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Ac-SDKP Measurement: Blood samples were collected at baseline and after RXP 407 infusion. Plasma levels of Ac-SDKP were quantified using a competitive enzyme immunoassay.
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Angiotensin I Pressor Response: A catheter was implanted in the carotid artery for blood pressure monitoring. After a stabilization period, a bolus of angiotensin I was injected intravenously, and the resulting increase in blood pressure was recorded. This was repeated after the infusion of RXP 407 or a control vehicle to determine the effect on the pressor response.[7][8][9][10][11]
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Pharmacokinetics: In separate studies in rats, the metabolic stability and clearance of RXP 407 were assessed. Following intravenous administration, the compound was found to be metabolically stable and cleared primarily through the kidneys.[1]
Signaling Pathways and Logical Relationships
The discovery and development of RXP 407 can be visualized through a series of logical steps and its interaction with the ACE signaling pathway.
References
- 1. RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
- 7. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model of angiotensin II slow pressor response: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
